![molecular formula C18H27N3O B3141796 3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one CAS No. 484025-92-5](/img/structure/B3141796.png)
3-[(3-Diethylamino-propylamino)-methyl]-7-methyl-1H-quinolin-2-one
Übersicht
Beschreibung
3-(Dimethylamino)propylamine (DMAPA) is a weakly basic, colorless liquid . It belongs to the class of 1,3-diamines . As an intermediate, it is used for the synthesis of agrochemicals and surfactants . DMAPA is also used in water treatment chemicals and as a catalyst for PU and Epoxy polymerizations .
Synthesis Analysis
3-(Dimethylamino)-1-propylamine is widely used to functionalize various pharmacologically active medicinally important compounds . It is also used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .Molecular Structure Analysis
The linear formula for 3-(Dimethylamino)-1-propylamine is (CH3)2N(CH2)3NH2 . The molecular weight is 102.18 .Chemical Reactions Analysis
As an intermediate, 3-(Dimethylamino)propylamine is used for the synthesis of agrochemicals and surfactants . It is also used in water treatment chemicals and as a catalyst for PU and Epoxy polymerizations .Physical And Chemical Properties Analysis
3-(Dimethylamino)-1-propylamine has a vapor density of 3.6 (vs air), a vapor pressure of 5 mmHg at 20 °C, and a refractive index n20/D of 1.435 (lit.) . It has a boiling point of 133 °C (lit.) and a density of 0.812 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Apoptotic Effects in Leukemia Cell Lines
A study on the biological activity of a quinoline derivative structurally related to this compound, identified as MDPTQ, has shown its effectiveness in inducing apoptosis in leukemia cell lines. The research highlighted that the compound triggered cell death by causing a fall in mitochondrial membrane potential and an increase in reactive oxygen species (ROS). This process was accompanied by increased caspase 3 activity and phosphatidyl serine exposure. Notably, the compound's apoptotic effects were specific to leukemia cell lines, without impacting normal human bone marrow cells, suggesting potential for targeted leukemia therapy (Shenoy et al., 2007).
Synthesis and Structural Analysis
Another aspect of scientific research involving this compound focuses on synthetic pathways and structural elucidation. A study reinvestigated the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and arylamines, providing a novel approach to synthesizing 4-alkyl-substituted 3-(arylamino)quinolin-2(1H)-ones. Through extensive NMR spectroscopy, the research contributed to the understanding of the structural properties of these compounds, which are crucial for their potential applications in medicinal chemistry and material science (Fretz et al., 2000).
G-Quadruplex Stabilization for Anticancer Applications
Further research into related quinoline derivatives has revealed their potential in stabilizing G-quadruplexes, structures found in human telomeric DNA. Such stabilization is significant for anticancer applications, as it can lead to telomere dysfunction in cancer cells, potentially inhibiting their proliferation. A library of quinoline compounds was evaluated, showing that certain derivatives with specific side chains could effectively bind and stabilize human telomeric and gene promoter G-quadruplexes. This binding was selective and potent, highlighting the therapeutic potential of these compounds in cancer treatment (Lavrado et al., 2015).
Antimalarial Activity
Quinoline derivatives have a long history of being used as antimalarial agents, and ongoing research continues to explore new quinoline-based compounds for this purpose. One study synthesized a series of quinoline compounds, testing their efficacy against malaria in mice models. The research demonstrated that certain derivatives exhibited potent antimalarial activity, providing a foundation for the development of new antimalarial drugs (Kesten et al., 1987).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[[3-(diethylamino)propylamino]methyl]-7-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-4-21(5-2)10-6-9-19-13-16-12-15-8-7-14(3)11-17(15)20-18(16)22/h7-8,11-12,19H,4-6,9-10,13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZPDRSDQSJGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNCC1=CC2=C(C=C(C=C2)C)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



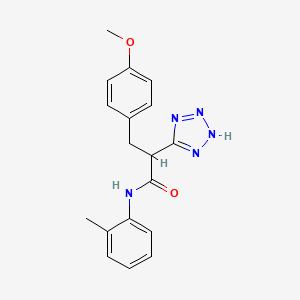
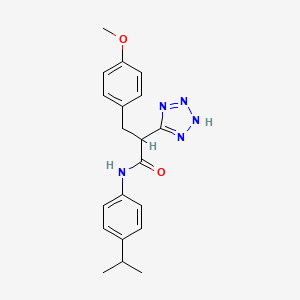
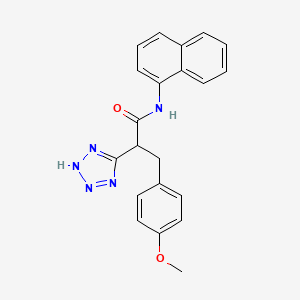


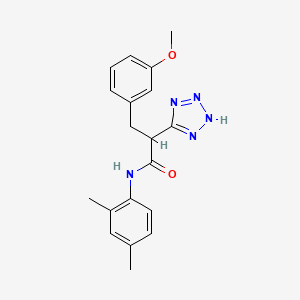

![3-[(4-Fluoro-benzylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one](/img/structure/B3141777.png)
![3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B3141784.png)
![8-[(3-Dimethylamino-propylamino)-methyl]-2,3-dihydro-6H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B3141804.png)
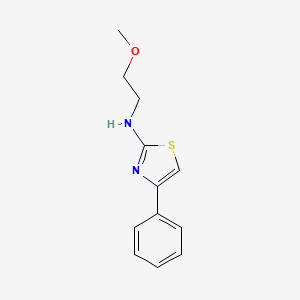
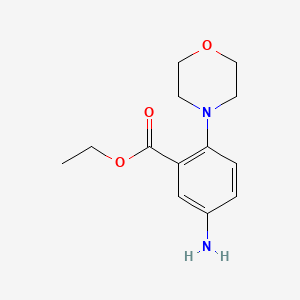
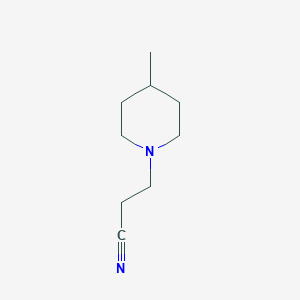
![3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester](/img/structure/B3141827.png)